2-(Bromomethyl)-4-cyclopropyloxolane
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Overview
Description
2-(Bromomethyl)-4-cyclopropyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyclopropyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-cyclopropyloxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: m-CPBA in dichloromethane (DCM) is a typical reagent for oxidation reactions.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) is used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted oxolanes with various functional groups.
Oxidation: Oxirane derivatives.
Reduction: Cyclopropyloxolane derivatives with reduced bromomethyl groups.
Scientific Research Applications
2-(Bromomethyl)-4-cyclopropyloxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-cyclopropyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyloxolane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a cyclopropyloxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct chemical and physical properties compared to other bromomethyl compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H13BrO |
---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(bromomethyl)-4-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2 |
InChI Key |
VVYQBOYRTDMKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(OC2)CBr |
Origin of Product |
United States |
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